molecular formula C14H12N4O3S B2848167 1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-80-0

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2848167
CAS No.: 946206-80-0
M. Wt: 316.34
InChI Key: HBBMVPRWOGMUQW-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of the pyridine ring and the carboxamide group further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a urea or thiourea derivative under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate thieno[2,3-d]pyrimidine compound.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of DNA repair enzymes.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the context of anticancer activity, it may inhibit DNA repair enzymes, leading to the accumulation of DNA damage and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine-Containing Heterocycles: Compounds with pyridine rings fused to other heterocyclic systems.

    Carboxamide Derivatives: Compounds with carboxamide functional groups attached to various heterocyclic cores.

Uniqueness

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of structural features, including the thieno[2,3-d]pyrimidine core, the pyridine ring, and the carboxamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-17-12(20)9-6-10(22-13(9)18(2)14(17)21)11(19)16-8-4-3-5-15-7-8/h3-7H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBMVPRWOGMUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CN=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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